
Methyl 5-chloro-4-methoxythiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 5-cloro-4-metoxitiofeno-2-carboxilato de metilo es un derivado del tiofeno, que es una clase de compuestos heterocíclicos que contienen un átomo de azufre en un anillo de cinco miembros. Los derivados del tiofeno son conocidos por sus diversas aplicaciones en química medicinal, ciencia de materiales y química industrial debido a sus propiedades químicas únicas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis del 5-cloro-4-metoxitiofeno-2-carboxilato de metilo generalmente involucra la condensación de materiales de partida apropiados bajo condiciones de reacción específicas. Un método común involucra la reacción de 2-bromocinamatos de metilo con tioglicolato de metilo en presencia de metóxido de sodio (NaOMe) en metanol seco (MeOH) bajo condiciones de reflujo .
Métodos de Producción Industrial: Los métodos de producción industrial para derivados del tiofeno a menudo implican reacciones de condensación a gran escala utilizando materiales de partida y catalizadores fácilmente disponibles para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar la eficiencia y la escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones: El 5-cloro-4-metoxitiofeno-2-carboxilato de metilo puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: Conversión a sulfóxidos o sulfonas utilizando agentes oxidantes como el peróxido de hidrógeno (H₂O₂) o el ácido m-cloroperbenzoico (m-CPBA).
Reducción: Reducción del grupo éster a un alcohol utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH₄).
Sustitución: Halogenación, nitración y otras reacciones de sustitución electrofílica.
Reactivos y Condiciones Comunes:
Oxidación: H₂O₂, m-CPBA
Reducción: LiAlH₄, borohidruro de sodio (NaBH₄)
Sustitución: Halógenos (Cl₂, Br₂), agentes nitrantes (HNO₃)
Productos Principales:
Oxidación: Sulfóxidos, sulfonas
Reducción: Alcoholes
Sustitución: Derivados halogenados o nitrados del tiofeno
Aplicaciones Científicas De Investigación
El 5-cloro-4-metoxitiofeno-2-carboxilato de metilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de derivados de tiofeno más complejos y compuestos heterocíclicos.
Biología: Investigado por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas, antiinflamatorias y anticancerígenas.
Medicina: Explorado como un posible compuesto líder para el desarrollo de nuevos fármacos.
Industria: Utilizado en la producción de semiconductores orgánicos, inhibidores de la corrosión y otros productos químicos industriales
Mecanismo De Acción
El mecanismo de acción del 5-cloro-4-metoxitiofeno-2-carboxilato de metilo involucra su interacción con objetivos moleculares y vías específicas. Por ejemplo, su actividad antimicrobiana puede atribuirse a su capacidad para interrumpir las membranas celulares bacterianas o inhibir enzimas esenciales. Los objetivos y vías moleculares exactos pueden variar según la aplicación específica y el contexto biológico .
Compuestos Similares:
- 5-Cloro-4-nitro-tiofeno-2-carboxilato de metilo
- 5-Aril-3-hidroxitiofeno-2-carboxilatos de metilo
- 5-Cloro-3-clorosulfonil-tiofeno-2-carboxilato de metilo
Comparación: El 5-cloro-4-metoxitiofeno-2-carboxilato de metilo es único debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. En comparación con otros derivados del tiofeno, puede exhibir diferentes perfiles de reactividad, solubilidad y actividad biológica, lo que lo hace adecuado para aplicaciones específicas en investigación e industria .
Comparación Con Compuestos Similares
- Methyl 5-chloro-4-nitro-thiophene-2-carboxylate
- Methyl 5-aryl-3-hydroxythiophene-2-carboxylates
- Methyl 5-chloro-3-chlorosulfonyl-thiophene-2-carboxylate
Comparison: Methyl 5-chloro-4-methoxythiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiophene derivatives, it may exhibit different reactivity, solubility, and biological activity profiles, making it suitable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C7H7ClO3S |
|---|---|
Peso molecular |
206.65 g/mol |
Nombre IUPAC |
methyl 5-chloro-4-methoxythiophene-2-carboxylate |
InChI |
InChI=1S/C7H7ClO3S/c1-10-4-3-5(7(9)11-2)12-6(4)8/h3H,1-2H3 |
Clave InChI |
XLMLDTWVUKVODM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(SC(=C1)C(=O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![lithium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide](/img/structure/B12078343.png)



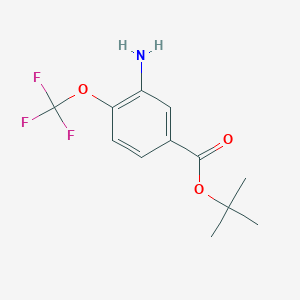
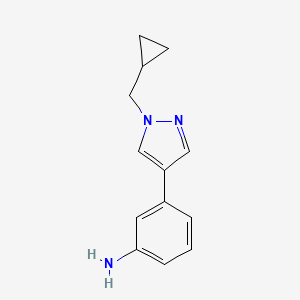
![O-{2-[4-Fluoro-2-(trifluoromethyl)phenyl]ethyl}hydroxylamine](/img/structure/B12078391.png)
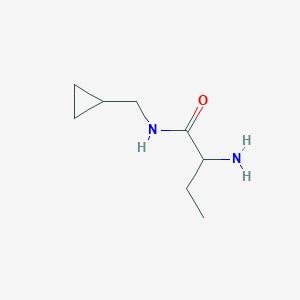
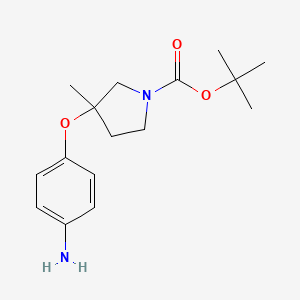
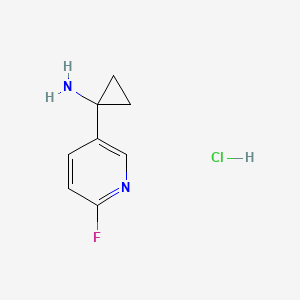
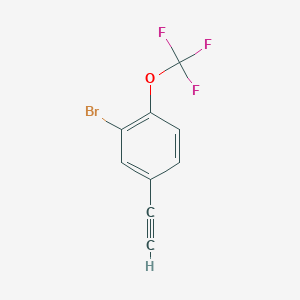
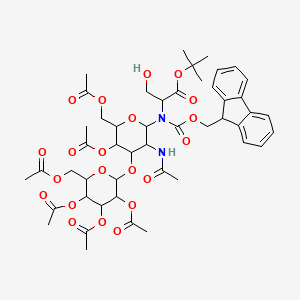
![1-(5-Amino-1H-pyrazolo[3,4-c]pyridin-1-yl)-ethanone](/img/structure/B12078430.png)

